Compound Description: This compound is a boric acid ester intermediate with a benzene ring. It is synthesized via a three-step substitution reaction and its structure is confirmed by spectroscopic methods and X-ray diffraction. [] The paper focuses on its synthesis, crystal structure, and density functional theory (DFT) study. []
Relevance: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shares the presence of a substituted benzene ring with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. Both compounds contain heterocyclic rings, highlighting their belonging to a broad class of heterocyclic compounds. []
Compound Description: This compound is a new antifungal imidazole-based oximino ester. It was characterized spectroscopically and its (E)-configuration was confirmed by single crystal X-ray analysis. [] The compound demonstrates antifungal activity. []
Relevance: Both ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone contain heterocyclic rings and amide functional groups. This structural similarity places them within a similar chemical space and potentially similar biological activity profiles. []
Compound Description: This series of compounds represent (5-bromothiophen-2-yl)(3-substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl)methanones with various substituents on the phenyl ring. [] The study focused on the application of the Hammett equation to analyze the effects of substituents on infrared and NMR spectral data. []
Relevance: The presence of a 5-bromothiophen-2-yl moiety directly linked to a methanone group in this series is a key structural similarity to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. These compounds highlight the potential for varying substituents on the phenyl ring to influence chemical properties and biological activity. []
[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)
Compound Description: These compounds are a novel multitargeted Src family kinase inhibitor (TG100435) and its active N-oxide metabolite (TG100855), respectively. [, , ] Both compounds exhibit potent inhibitory activity against various tyrosine kinases and are orally active. [, , ]
Relevance: Both TG100435 and TG100855, similar to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, contain a pyrrolidine ring within their structure. While the overall structures are different, this shared feature highlights a common structural motif present in various bioactive compounds. [, , ]
Compound Description: This compound is a dipeptidyl peptidase IV inhibitor that was evaluated for the treatment of type 2 diabetes. [, ] Its pharmacokinetic profile and metabolism were extensively studied in rats, dogs, and humans. [, ]
Relevance: Both PF-00734200 and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone feature a pyrrolidine ring linked to a methanone group. This structural similarity, coupled with their distinct biological activities, demonstrates the versatility of this core structure in generating diverse pharmacological agents. [, ]
Compound Description: This compound is a potent dipeptidyl peptidase IV inhibitor with promising therapeutic potential for type 2 diabetes. [] Its pharmacokinetic profile and metabolic pathways were studied in detail. []
Relevance: This compound shares a similar core structure with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, featuring a difluoropyrrolidine ring linked to a methanone group and further connected to a pyrimidine-containing heterocycle. This emphasizes the importance of these structural elements in designing bioactive molecules. []
Compound Description: This benzothiazole derivative is a multi-target directed ligand (MTDL) exhibiting potent inhibitory activity against histamine H3 receptor, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). [] It holds promise as a potential therapeutic agent for Alzheimer's disease. []
Relevance: pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, similar to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, incorporates a pyrrolidine ring directly linked to a methanone group. The presence of this common structural motif in compounds with diverse biological activities emphasizes its utility in medicinal chemistry. []
Compound Description: This compound is a potent, brain-penetrating dual orexin receptor antagonist (DORA) demonstrating sleep-promoting properties in rats. [] It represents a successful optimization effort addressing issues such as chemical instability, CYP3A4 inhibition, and low brain penetration potential. []
Relevance: While the core structures differ, both (5-methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone feature a pyrrolidine ring connected to a methanone group, highlighting this structural motif's prevalence in pharmacologically active compounds. []
Compound Description: This compound represents an optimized DORA with improved in vivo efficacy compared to its predecessor, compound 6, in dogs. [] It addresses previous shortcomings such as low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. []
Relevance: Like (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, this compound includes a pyrrolidine ring directly attached to a methanone group. The presence of a triazole ring system in both compounds further underscores their shared structural features and potential for interacting with similar biological targets. []
Compound Description: This compound is a human branched-chain aminotransferase mitochondrial (BCATm) inhibitor discovered through DNA-encoded library screening. [] It exhibits an IC50 of 2.0 μM against BCATm and binds to the enzyme's catalytic site near the pyridoxal 5′-phosphate (PLP) cofactor. []
Relevance: Compound 15e shares the 5-bromothiophene-2-carbonyl-pyrrolidine structural motif with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. This close structural similarity makes compound 15e a valuable reference for understanding the structure-activity relationships associated with this specific scaffold and its potential for targeting different biological targets. []
Overview
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits significant potential in scientific research, particularly in the field of medicinal chemistry. This compound features a unique molecular architecture characterized by a thiophene ring, a pyrrolidine moiety, and a chloropyrimidine unit, which collectively suggest diverse biological activities. The compound has been identified as a candidate for anticancer drug development, highlighting its importance in oncology research.
Source
The compound can be synthesized through various chemical processes involving specific precursors and reaction conditions. It is commercially available and can also be obtained from research laboratories focusing on organic synthesis and medicinal chemistry.
Classification
This compound falls under the category of heterocyclic compounds due to the presence of multiple cyclic structures, including thiophene and pyrrolidine rings. Its classification extends to include potential pharmaceutical agents due to its biological activity and therapeutic applications.
Synthesis Analysis
The synthesis of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step process:
Formation of the Thiophene Ring: The synthesis begins with the bromination of a suitable thiophene precursor to introduce the bromine substituent at the 4-position.
Synthesis of the Pyrrolidine Moiety: This step involves cyclization reactions utilizing appropriate amines and carbonyl compounds to form the pyrrolidine structure.
Coupling Reaction: The final compound is synthesized by coupling the bromothiophene derivative with the pyrrolidine derivative. This can be accomplished through nucleophilic substitution or condensation reactions.
Functionalization: Additional modifications may be performed to enhance solubility or bioactivity, optimizing the compound for further biological testing.
Molecular Structure Analysis
The molecular structure of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be described as follows:
Molecular Formula: C15H15BrClN3O2S
Molecular Weight: 402.31 g/mol
Structural Features:
A brominated thiophene ring contributes to its electronic properties.
A chloropyrimidine unit enhances its potential interactions with biological targets.
The ketone functional group (methanone) enables reactivity typical of carbonyl compounds.
The presence of these functional groups suggests that this compound may participate in various chemical reactions, including nucleophilic additions and substitutions.
Chemical Reactions Analysis
The chemical reactivity of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is influenced by its functional groups:
Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, which can lead to various derivatives.
Substitution Reactions: The bromine atom on the thiophene ring can undergo substitution reactions, allowing for further functionalization.
Reactions Typical of Amines: The pyrrolidine ring may engage in acylation or alkylation reactions, further expanding the compound's chemical versatility.
These reactions are essential for understanding how the compound interacts with biological systems and may undergo metabolic transformations mediated by enzymes.
Mechanism of Action
The mechanism of action for (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is not fully elucidated but suggests several pathways:
Interaction with Biological Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Metabolic Transformations: Enzymatic processes may modify the compound's structure, impacting its efficacy and safety profile.
Anticancer Activity: Preliminary studies indicate that this compound could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically available as a powder or crystalline solid.
Melting Point: Reported melting point ranges from 98 °C to 105 °C.
Chemical Properties
Solubility: Solubility varies depending on solvent choice; polar solvents may enhance solubility due to the presence of polar functional groups.
Relevant Data
The empirical formula indicates a balanced composition of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur, contributing to its reactivity and potential interactions with biological systems.
Applications
The primary applications of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone include:
Anticancer Research: It is being explored as a potential anticancer agent due to its unique structure and biological activity.
Drug Development: As a candidate for drug formulation, it offers opportunities for further optimization in pharmacokinetics and therapeutic efficacy.
Biological Studies: Interaction studies with specific biological targets are crucial for understanding its mechanisms and refining its applications in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.